![molecular formula C8H14N4OS B11811009 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11811009.png)
2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For instance, the reaction of isobutylamine with thiosemicarbazide followed by cyclization with acetic anhydride can yield the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide exhibit significant anti-inflammatory properties. For instance, a study found that related thiadiazole derivatives demonstrated high analgesic and anti-inflammatory activities comparable to standard drugs like ibuprofen . The mechanism of action involves inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation .
Antimicrobial Activity
Thiadiazole derivatives have been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, related compounds were tested against Mycobacterium tuberculosis, demonstrating promising antitubercular activity . The interaction with bacterial enzymes suggests potential for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been a focus of recent research. Studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In particular, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines . For example, certain thiadiazole derivatives exhibited IC50 values below 100 μM against human cancer cell lines like HCT-116 and HeLa .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a similar thiadiazole ring structure but with different substituents.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with distinct functional groups.
Uniqueness
2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isobutyl group, for example, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other thiadiazole derivatives.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound characterized by its unique thiadiazole structure, which includes an amino group and an isobutyl substituent. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N4S, with a molecular weight of approximately 214.287 g/mol. The presence of the thiadiazole ring is significant as it is associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds containing a thiadiazole moiety often exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of 2-amino-1,3,4-thiadiazole demonstrate notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds with substitutions at the C-5 position of the thiadiazole ring have shown Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | Various strains |
Itraconazole | 47.5 | Fungal strains |
Streptomycin | TBD | Gram-positive bacteria |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies have indicated significant inhibition of inflammatory markers comparable to established anti-inflammatory drugs like ibuprofen:
- In vitro Anti-inflammatory Activity : Compounds derived from thiadiazoles exhibited up to 72.5% anti-inflammatory activity compared to ibuprofen's 47.7% . This suggests that the presence of the thiadiazole ring enhances the compound's ability to modulate inflammatory responses.
Anticancer Activity
The anticancer potential of 2-amino derivatives has also been explored:
- Cytostatic Properties : Similar compounds have shown cytostatic effects in various cancer cell lines (e.g., MCF7 for breast cancer). The activation of caspases (caspase 3 and 9) during apoptosis has been observed in treated cells, indicating a mechanism by which these compounds may exert their anticancer effects .
Case Studies and Research Findings
- Antimicrobial Studies : A series of derivatives were tested against bacterial strains such as E. coli and S. aureus, yielding promising results with some compounds exhibiting zones of inhibition greater than 15 mm .
- Inflammation Models : In animal models, compounds based on the thiadiazole structure demonstrated reduced inflammation markers when compared to control groups treated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Cancer Cell Line Studies : MTT assays conducted on various cancer cell lines showed that certain derivatives induced apoptosis through caspase activation pathways . This highlights the potential for developing new anticancer therapies based on this scaffold.
Properties
Molecular Formula |
C8H14N4OS |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-amino-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C8H14N4OS/c1-5(2)3-7-11-12-8(14-7)10-6(13)4-9/h5H,3-4,9H2,1-2H3,(H,10,12,13) |
InChI Key |
BSRGWWFABQCZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN |
Origin of Product |
United States |
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